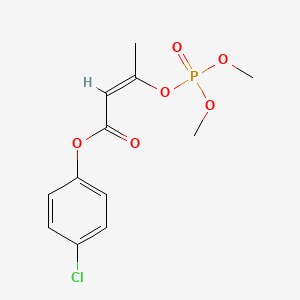
(4-chlorophenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-chlorophenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chlorophenyl group, a dimethoxyphosphoryloxy group, and a but-2-enoate moiety, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate typically involves the reaction of 4-chlorophenol with dimethyl phosphite and an appropriate but-2-enoate precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the process may require an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is maintained at a specific temperature and pressure to optimize yield and purity. Post-reaction, the product is purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield phosphonates or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to facilitate substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of substituted chlorophenyl derivatives.
Scientific Research Applications
(4-chlorophenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-chlorophenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, modulating their activity and leading to various biochemical outcomes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-chlorophenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate: shares similarities with other chlorophenyl and phosphoryloxy compounds.
Dimethoxyphosphoryloxybut-2-enoate derivatives: These compounds have similar structural features and reactivity patterns.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
64011-79-6 |
|---|---|
Molecular Formula |
C12H14ClO6P |
Molecular Weight |
320.66 g/mol |
IUPAC Name |
(4-chlorophenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C12H14ClO6P/c1-9(19-20(15,16-2)17-3)8-12(14)18-11-6-4-10(13)5-7-11/h4-8H,1-3H3/b9-8- |
InChI Key |
VSELFEBDZSMWKO-HJWRWDBZSA-N |
Isomeric SMILES |
C/C(=C/C(=O)OC1=CC=C(C=C1)Cl)/OP(=O)(OC)OC |
Canonical SMILES |
CC(=CC(=O)OC1=CC=C(C=C1)Cl)OP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


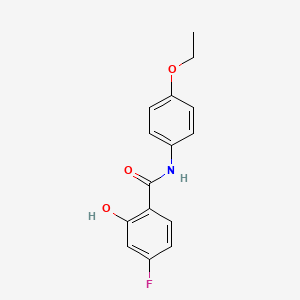
![4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14508230.png)
![2,6-Dimethyl-1-(2-{[(propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14508240.png)
![Ethyl [chloro(isocyanato)methyl]phosphonochloridate](/img/structure/B14508243.png)
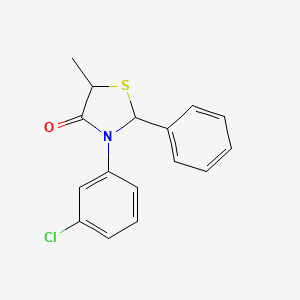

![1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane](/img/structure/B14508258.png)

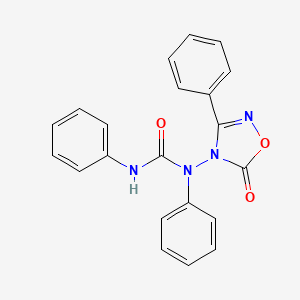
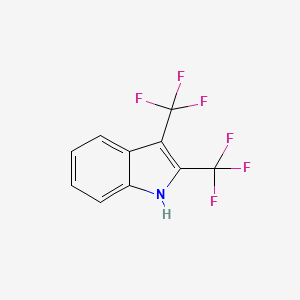
![9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14508281.png)


![2,3,4,5-Tetrabromo-7,7,8,8-tetrafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14508301.png)
